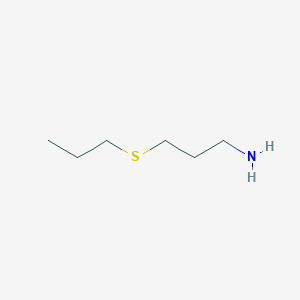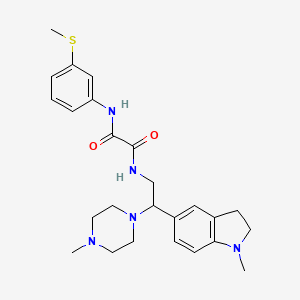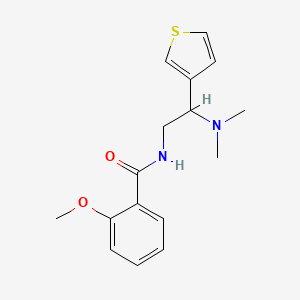
3-(Propylthio)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Propylthio)propan-1-amine” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is a primary amine, meaning it has one alkyl (or aryl) group on the nitrogen atom .
Synthesis Analysis
The synthesis of “3-(Propylthio)propan-1-amine” involves the Mannich condensation of 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol with formaldehyde and secondary amines . The reaction was performed with equimolar ratio of the reagents, at 75–80°C, during 4 h in aqueous solution of NaOH .Molecular Structure Analysis
The molecular structure of “3-(Propylthio)propan-1-amine” is similar to that of propan-1-amine . It has a cyclic benzene or phenyl group, a two carbon ethyl moiety, and a terminal nitrogen .Chemical Reactions Analysis
The chemical reactions involving “3-(Propylthio)propan-1-amine” include the formation of new aminomethoxy derivatives of 1-(p-tolyloxy)-3-(propylsulfanyl)propane . The reaction of aldehydes and ketones with primary amines forms imine derivatives .Applications De Recherche Scientifique
Corrosion Inhibition : Tertiary amines like 3-(Propylthio)propan-1-amine show potential in inhibiting corrosion on metal surfaces. For instance, certain tertiary amines have demonstrated effectiveness in retarding the anodic dissolution of iron, thereby acting as anodic inhibitors (Gao, Liang, & Wang, 2007).
Synthesis of Isothiocyanates : Research indicates that primary amines, potentially including compounds like 3-(Propylthio)propan-1-amine, can be used in the synthesis of isothiocyanates. These compounds are obtained through a two-step, one-pot reaction, highlighting the versatility of amines in chemical synthesis (Janczewski et al., 2017).
Antibacterial Properties : Certain derivatives of amines, such as 1,3-bis(aryloxy)propan-2-amines, have demonstrated significant antibacterial activity against Gram-positive pathogens. This suggests a potential role for related compounds in developing new antibacterial agents (Serafim et al., 2019).
Material Science Applications : Amine compounds are used in the synthesis of new materials, such as tetrathiomolybdates with organic ammonium cations. These materials have applications in areas ranging from catalysis to materials chemistry (Srinivasan et al., 2004).
Physical Property Analysis in Solutions : Studies have been conducted to understand the physical properties, like density and viscosity, of solutions containing amines. This research is vital for applications in industrial processes, such as gas separation (Blanco et al., 2017).
Organic Synthesis : Amines are key in organic synthesis, facilitating site-selective C–H arylation of primary aliphatic amines. This process is essential in creating structurally complex and biologically significant compounds (Liu & Ge, 2016).
Bioconjugation Studies : Research on the mechanism of amide formation in aqueous media, using compounds like carbodiimide, is crucial for bioconjugation applications in biological and medical fields (Nakajima & Ikada, 1995).
Safety And Hazards
Orientations Futures
The future directions for “3-(Propylthio)propan-1-amine” could involve its incorporation into self-assembled monolayers on metal oxide surfaces . Additionally, the synthesis of new generations of different aminomethoxy derivatives on the basis of available raw materials and modified procedures is a topic of interest .
Propriétés
IUPAC Name |
3-propylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-2-5-8-6-3-4-7/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQHYOZSXUTNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylthio)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2776147.png)

![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)
![3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776155.png)
![3-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776156.png)
![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776158.png)



![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)